![molecular formula C14H15N3O3 B7556988 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid, also known as CPI-455, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. This molecule is an inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which play a critical role in the regulation of gene expression.
作用机制
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid binds to the bromodomain of BET proteins, which prevents their interaction with acetylated histones. This, in turn, leads to the downregulation of genes that are critical for cancer cell survival and proliferation. The mechanism of action of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is similar to other BET inhibitors, such as JQ1, but 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have greater potency and selectivity for BET proteins.
Biochemical and Physiological Effects
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have potent anti-tumor effects in preclinical models of several types of cancer. In addition to its anti-tumor effects, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have other biochemical and physiological effects. For example, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer.
实验室实验的优点和局限性
One of the main advantages of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is its potency and selectivity for BET proteins. This makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, one of the main limitations of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is its low yield in the synthesis process, which makes it challenging to produce in large quantities. Additionally, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the molecule. Another area of interest is the testing of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid in clinical trials to determine its safety and efficacy in humans. Additionally, researchers are interested in exploring the potential of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Finally, there is interest in exploring the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, and the potential of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid as a therapeutic agent in these areas.
合成方法
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid was first synthesized by a team of researchers at the Novartis Institutes for Biomedical Research. The synthesis method involves several steps, including the preparation of a key intermediate, the coupling of the intermediate with the indazole fragment, and the final deprotection step. The overall yield of the synthesis is approximately 5%, which makes 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid a challenging molecule to produce in large quantities.
科学研究应用
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to be a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. These proteins are overexpressed in various types of cancer, and their inhibition has been shown to have anti-tumor effects. 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been tested in preclinical models of several types of cancer, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In these models, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have potent anti-tumor activity, both as a single agent and in combination with other therapies.
属性
IUPAC Name |
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(19)8-17(7-9-5-6-9)14(20)13-10-3-1-2-4-11(10)15-16-13/h1-4,9H,5-8H2,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUYBBITXOIJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

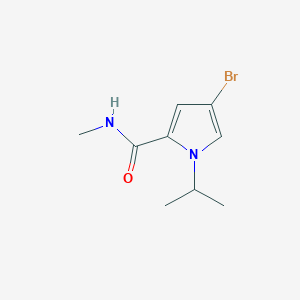
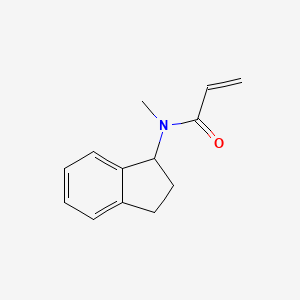
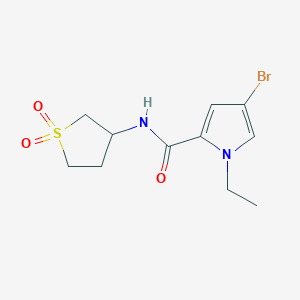

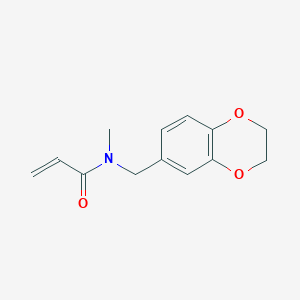
![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
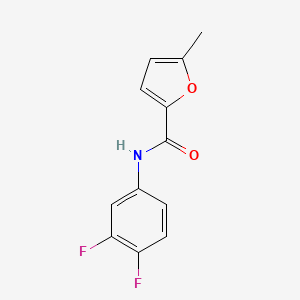
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)